![molecular formula C7H4BrN3 B1377934 7-Bromopyrido[3,4-b]pyrazine CAS No. 1337880-74-6](/img/structure/B1377934.png)

7-Bromopyrido[3,4-b]pyrazine

Descripción general

Descripción

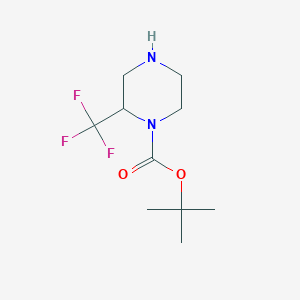

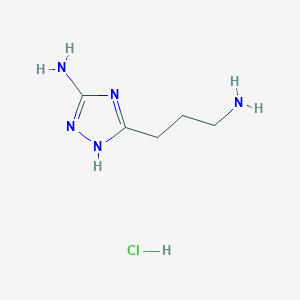

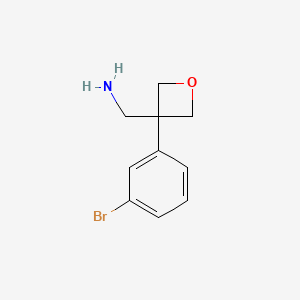

7-Bromopyrido[3,4-b]pyrazine is an organic compound containing a pyridine ring and a pyrazine ring. It is a heterocyclic compound with a molecular weight of 210.03 g/mol .

Synthesis Analysis

7-Bromopyrido[3,4-b]pyrazine is synthesized through the reaction of 4-bromo-3-nitropyridine with ethylenediamine in the presence of a base. In general, six synthetic approaches namely condensation reaction, ring closure, metal catalysis, green reaction, Maillard reaction, and acid catalyst on N-substitution have been reviewed .

Molecular Structure Analysis

The molecular formula of 7-Bromopyrido[3,4-b]pyrazine is C7H4BrN3 . The average mass is 210.031 Da and the monoisotopic mass is 208.958847 Da .

Chemical Reactions Analysis

7-Bromopyrido[3,4-b]pyrazine has been halogenated in deprotometalation-trapping reactions using mixed 2,2,6,6-tetramethyl piperidino-based lithium-zinc combinations in tetrahydrofuran . It has also been subjected to palladium-catalyzed couplings with arylboronic acids or anilines .

Physical And Chemical Properties Analysis

7-Bromopyrido[3,4-b]pyrazine is an off-white solid . It has a molecular weight of 210.03 g/mol .

Aplicaciones Científicas De Investigación

Antiproliferative Activity

7-Bromopyrido[3,4-b]pyrazine: has been studied for its potential antiproliferative effects. This compound has been halogenated and used in reactions to create derivatives that exhibit biological properties, including the inhibition of cell proliferation in melanoma cells . This application is significant in the field of cancer research, where controlling the rapid growth of cancerous cells is a primary objective.

Kinase Inhibition

Derivatives of 7-Bromopyrido[3,4-b]pyrazine have shown promising results in kinase inhibition . Kinases are enzymes that play a crucial role in various cellular processes, and their dysregulation is associated with diseases such as cancer. The ability to inhibit kinase activity makes this compound a valuable tool in the development of new therapeutic agents.

Antimicrobial Properties

Compounds derived from 7-Bromopyrido[3,4-b]pyrazine have been associated with antimicrobial activities. These activities include antibacterial, antifungal, and antiviral properties, which are crucial in the fight against infectious diseases . The exploration of these properties could lead to the development of new antibiotics and antiviral drugs.

Anti-inflammatory Applications

The anti-inflammatory potential of 7-Bromopyrido[3,4-b]pyrazine derivatives is another area of interest. Inflammation is a biological response to harmful stimuli, and excessive inflammation can lead to chronic diseases. Research into the anti-inflammatory applications of this compound could contribute to the treatment of conditions like arthritis and other inflammatory disorders .

Antidepressant Effects

Some derivatives of 7-Bromopyrido[3,4-b]pyrazine have been explored for their antidepressant effects. The compound’s ability to interact with biological targets that are relevant to mood regulation suggests potential applications in the treatment of depression and other mood disorders .

Antitumor Activity

The antitumor activity of 7-Bromopyrido[3,4-b]pyrazine is another promising field of application. Its derivatives have been evaluated for their ability to inhibit the growth of tumor cells, making it a candidate for further research in oncology .

Antimalarial Applications

Given the ongoing challenge of malaria, the antimalarial properties of 7-Bromopyrido[3,4-b]pyrazine derivatives are of significant interest. These compounds could potentially be used to develop new treatments for malaria, a disease that continues to have a major impact on global health .

Material Science

Beyond biomedical applications, 7-Bromopyrido[3,4-b]pyrazine can also be utilized in material science. Its structural properties make it suitable for the synthesis of organic materials, which can be used in various technological applications .

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

7-bromopyrido[3,4-b]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3/c8-7-3-5-6(4-11-7)10-2-1-9-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWFZKPQULBADCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=NC(=CC2=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromopyrido[3,4-b]pyrazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1377851.png)

![tert-butyl N-[4-methyl-1-(methylamino)pentan-3-yl]carbamate](/img/structure/B1377855.png)

![2-[2-(Propan-2-yloxy)ethanesulfonamido]acetic acid](/img/structure/B1377864.png)

![1-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]cyclopentan-1-amine hydrochloride](/img/structure/B1377866.png)

![2-Boc-6-hydroxy-2-azaspiro[3.4]octane](/img/structure/B1377871.png)